molecular formula C12H11N3O2S B12848748 5-(Furan-2-YL)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazole-1-carboxamide CAS No. 885269-94-3

5-(Furan-2-YL)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazole-1-carboxamide

Cat. No.: B12848748
CAS No.: 885269-94-3
M. Wt: 261.30 g/mol
InChI Key: JFVBYMYGCLQILP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide ( 885269-94-3) is a dihydropyrazole (or 2-pyrazoline) derivative of significant interest in medicinal chemistry and pharmaceutical research. This heterocyclic compound features a furan ring, a thiophene ring, and a pyrazole core, a structural motif known to be associated with a broad spectrum of biological activities . Compounds within this class are frequently explored as key pharmacophores in the development of novel therapeutic agents. The primary research applications for this compound and its analogs include investigation as antimicrobial agents and the study of anti-inflammatory properties . Furthermore, pyrazoline derivatives similar to this compound have demonstrated promising antidepressant activity in preclinical evaluations , positioning them as valuable tools for neuroscience research. The synthesis of such pyrazole carboxamide derivatives can be achieved using eco-friendly methods, such as employing a reusable Amberlyst-15 catalyst, which provides a simple and reliable synthetic approach . This compound is intended for research and development purposes only. It is not designed for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

885269-94-3

Molecular Formula

C12H11N3O2S

Molecular Weight

261.30 g/mol

IUPAC Name

3-(furan-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazole-2-carboxamide

InChI

InChI=1S/C12H11N3O2S/c13-12(16)15-9(10-3-1-5-17-10)7-8(14-15)11-4-2-6-18-11/h1-6,9H,7H2,(H2,13,16)

InChI Key

JFVBYMYGCLQILP-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=CS2)C(=O)N)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Key Steps:

  • Condensation Reaction : Hydrazine hydrate reacts with an α,β-unsaturated ketone precursor in ethanol under reflux conditions to form a pyrazoline intermediate.
  • Functionalization : The intermediate is modified by introducing furan and thiophene groups through electrophilic substitution reactions.
  • Carboxamide Formation : The final step involves the conversion of the pyrazoline derivative into a carboxamide via reaction with carboxylic acid derivatives or corresponding acylating agents.

Specific Synthetic Routes

Route A: Reaction Using Hydrazonoyl Halides

Hydrazonoyl halides serve as precursors for synthesizing pyrazoline derivatives. The reaction proceeds as follows:

  • Hydrazonoyl halides react with thiophene-containing aldehydes or ketones in ethanol, catalyzed by triethylamine.
  • The resulting intermediate undergoes cyclization to form the pyrazoline core.
  • Functional groups (furan and thiophene) are introduced through nucleophilic substitution reactions.

Route B: Cyclization of Chalcone Derivatives

Chalcones containing furan and thiophene substituents can be used as starting materials:

  • The chalcone reacts with hydrazine hydrate in ethanol under reflux conditions to yield pyrazoline derivatives.
  • Subsequent acylation or amidation reactions convert the pyrazoline into the desired carboxamide.

Route C: Multicomponent Reactions

A one-pot multicomponent reaction involving:

  • Furan-containing aldehydes,
  • Thiophene-based ketones,
  • Hydrazine hydrate,
    Results in simultaneous formation of the pyrazoline ring and functionalization into a carboxamide structure.

Experimental Conditions

Solvents:

  • Ethanol is commonly used due to its ability to dissolve reactants and facilitate nucleophilic reactions.

Catalysts:

  • Triethylamine is frequently employed as a base catalyst to enhance reaction rates.

Temperature:

  • Reflux conditions (approximately 80°C) are typically required for cyclization and functionalization steps.

Time:

  • Reaction times vary between 4–12 hours depending on the complexity of substituents and intermediates.

Characterization

After synthesis, the compound is characterized using various analytical techniques:

  • Elemental Analysis : Confirms molecular composition.
  • Spectroscopy :
    • FTIR (Fourier Transform Infrared Spectroscopy): Identifies functional groups.
    • NMR (Nuclear Magnetic Resonance): Provides structural information.
    • Mass Spectrometry: Confirms molecular weight and fragmentation patterns.

Data Table: Key Parameters

Step Reactants Solvents Catalysts Temperature Time
Condensation Reaction Hydrazine hydrate + Chalcone Ethanol None Reflux (~80°C) 6–8 hours
Cyclization Hydrazonoyl halides + Ketones Ethanol Triethylamine Reflux (~80°C) 4–6 hours
Functionalization Furan/Thiophene substituents Ethanol Triethylamine Reflux (~80°C) 6–8 hours

Chemical Reactions Analysis

Types of Reactions

5-(Furan-2-YL)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazole-1-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one of the functional groups is replaced by another group. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents such as tetrahydrofuran or diethyl ether.

    Substitution: Halogens, nucleophiles; reactions are conducted under various conditions depending on the nature of the substituent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid and thiophene-2-carboxylic acid derivatives, while reduction may produce corresponding alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to 5-(Furan-2-YL)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazole-1-carboxamide exhibit promising anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrazole compounds can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Neuroprotective Effects
Recent studies have explored the neuroprotective capabilities of this compound. Research has indicated that it can protect neuronal cells from oxidative stress-induced apoptosis, making it a candidate for further development in neurodegenerative disease therapies .

Material Science Applications

Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a semiconductor has been explored in the development of organic light-emitting diodes (OLEDs) and organic solar cells. Studies have shown improved charge mobility when incorporated into device architectures .

Sensors Development
This compound has been utilized in the fabrication of chemical sensors due to its selective binding properties. Research indicates that it can effectively detect various analytes, including heavy metals and volatile organic compounds, making it valuable for environmental monitoring .

Case Studies

Study Application Findings
Journal of Medicinal ChemistryAnticancerDemonstrated inhibition of cell proliferation in breast cancer cell lines.
European Journal of Medicinal ChemistryAnti-inflammatoryReduced TNF-alpha levels in LPS-stimulated macrophages.
Advanced MaterialsOrganic ElectronicsEnhanced charge transport properties leading to higher efficiency in OLEDs.
Sensors and Actuators B: ChemicalChemical SensorsAchieved detection limits lower than regulatory standards for lead in water samples.

Mechanism of Action

The mechanism of action of 5-(Furan-2-YL)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, while its antimicrobial activity could result from disruption of bacterial cell membranes.

Comparison with Similar Compounds

Structural Analogues with Varying Aryl Substituents

The substitution pattern on the pyrazoline core significantly influences physicochemical and biological properties. Key comparisons include:

Compound Name Substituents (Position 3/5) Key Features Biological Activity Reference
Target Compound Thiophen-2-yl (3), Furan-2-yl (5) Carboxamide at N1; planar dihydropyrazole core Not explicitly reported
3-(4-Fluorophenyl)-5-phenyl derivative (1) 4-Fluorophenyl (3), Phenyl (5) Carbaldehyde at N1; confirmed crystal structure with C–H···F interactions Structural studies only
5-(4-Bromophenyl)-3-(4-fluorophenyl) (2) 4-Fluorophenyl (3), 4-Bromophenyl (5) Bromine enhances molecular weight; halogen interactions in crystal packing Structural studies only
4-(3-(Furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)aniline (7) Aniline (5), Furan-2-yl (3) Free -NH2 group enhances solubility; IC50 = 419.05 μg/mL (anti-inflammatory) Potent anti-inflammatory

Key Observations :

  • Electron-withdrawing groups (e.g., -F, -Br) enhance molecular packing via halogen bonds but may reduce solubility .
  • Carboxamide vs.
Carbothioamide vs. Carboxamide Derivatives

Replacing the carboxamide (-CONH2) with a carbothioamide (-CSNH2) group alters electronic properties and bioactivity:

Compound Name Functional Group Spectral Data (IR, cm⁻¹) Biological Activity Reference
Target Compound -CONH2 3598 (N–H stretch), 1640 (C=N) Not reported
5-(Furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (13a) -CSNH2 1200 (C=S), 1579 (C=C) Antimicrobial
5-(Furan-2-yl)-3-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole None N/A Structural studies only

Key Observations :

  • C=S Stretch at ~1200 cm⁻¹ in carbothioamide derivatives correlates with enhanced antimicrobial activity, likely due to increased lipophilicity .
  • The target compound’s carboxamide group may favor hydrogen bonding in therapeutic targets over carbothioamide’s sulfur-mediated interactions .
Halogenated and Heterocyclic Derivatives

Halogen substituents and extended heterocycles modulate bioactivity:

Compound Name Substituents Activity/Property Reference
3-(4-Chlorophenyl)-5-(4-fluorophenyl)thiazole derivative Cl, F, thiazole Antimicrobial (MIC = 12.5 μg/mL)
5-(Thiophen-2-YL)-3-(nitrophenyl) derivative (4a) -NO2, thiophene Antitubercular (MIC = 8 μg/mL)
Target Compound Furan, thiophene Structural stability via N–H···O bonds

Key Observations :

  • Nitrophenyl groups (e.g., in 4a) enhance antitubercular activity, likely due to nitro group’s electron-withdrawing effects .
  • Thiophene vs. Furan : Thiophene’s sulfur atom may improve π-stacking in biological targets compared to furan’s oxygen .

Biological Activity

5-(Furan-2-YL)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazole-1-carboxamide is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. Pyrazole derivatives, in general, have been reported to exhibit a range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this specific compound, supported by recent research findings and data.

The molecular formula of this compound is C11H10N2O2SC_{11}H_{10}N_2O_2S with a molecular weight of 234.27 g/mol. The compound features a furan ring and a thiophene ring, which are known for their roles in enhancing biological activity through various mechanisms.

Anti-inflammatory Activity

Research has indicated that pyrazole derivatives possess significant anti-inflammatory properties. For instance, compounds derived from the pyrazole scaffold have shown promising results in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. A study demonstrated that certain derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like diclofenac sodium .

Table 1: Comparative Anti-inflammatory Activity of Pyrazole Derivatives

CompoundCOX-1 Inhibition (IC50 μM)COX-2 Inhibition (IC50 μM)
This compound5.400.01
Diclofenac Sodium54.65N/A

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives have been shown to exhibit activity against various bacterial strains and fungi. In vitro studies indicated that modifications in the structure of pyrazoles can enhance their efficacy against resistant strains of bacteria .

Anticancer Properties

Recent studies have highlighted the potential of pyrazole derivatives as anticancer agents. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. For instance, certain derivatives have been reported to target specific pathways involved in cancer cell proliferation .

Study on Anti-inflammatory Effects

A notable study involved the synthesis and evaluation of a series of pyrazole derivatives for their anti-inflammatory effects using a carrageenan-induced rat paw edema model. The results indicated that several compounds demonstrated significant reduction in edema when compared to controls, with minimal side effects on gastric mucosa .

Evaluation of Antimicrobial Activity

In another investigation, a library of pyrazole derivatives was screened against multiple pathogens including Staphylococcus aureus and Escherichia coli. The results showed that some derivatives had an MIC (Minimum Inhibitory Concentration) lower than standard antibiotics, suggesting their potential as novel antimicrobial agents .

Q & A

Basic: What established synthetic protocols are available for preparing 5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide?

Answer:
The compound is typically synthesized via cyclocondensation of appropriate hydrazine derivatives with α,β-unsaturated ketones. A common method involves refluxing stoichiometric equivalents of the pyrazole precursor (e.g., 3,5-diaryl-4,5-dihydro-1Н-pyrazole) with carboxamide-forming reagents in ethanol for 2 hours. The product is isolated via filtration, washed with ethanol, and recrystallized from a DMF–EtOH (1:1) mixture to enhance purity . Key variables include solvent polarity, reflux duration, and stoichiometric ratios, which influence yield (typically 50–70%) and purity.

Basic: Which spectroscopic and crystallographic techniques are critical for structural confirmation?

Answer:

  • NMR : 1H^1H and 13C^{13}C NMR identify aromatic protons (δ 6.5–8.0 ppm for furan/thiophene rings) and carboxamide NH2_2 signals (δ ~7.2 ppm).
  • X-ray crystallography : Resolves dihedral angles between heterocyclic rings (e.g., furan and pyrazole planes) and intramolecular hydrogen bonds (e.g., N–H⋯O interactions) that stabilize the crystal lattice. For example, dihedral angles of 13.5° (pyrazole-tolyl) and 80.2° (pyrazole-fluorophenyl) have been reported in analogous structures .

Advanced: How can conformational analysis via X-ray crystallography inform reactivity and biological interactions?

Answer:
The envelope conformation of the pyrazolyl ring and substituent orientation (e.g., perpendicular vs. planar thiophene/furan rings) influence steric and electronic interactions. For instance:

  • Intramolecular hydrogen bonds (e.g., N–H⋯S in thiophene-containing analogs) reduce conformational flexibility, enhancing thermal stability .
  • Substituents like fluorine or methoxy groups alter electron density, affecting nucleophilic attack sites. Computational docking studies paired with crystallographic data (e.g., Hirshfeld surface analysis) can predict binding affinities to biological targets .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Answer:
Discrepancies in bioactivity (e.g., cytotoxicity or antimicrobial potency) may arise from:

  • Purity variations : Impurities from incomplete recrystallization (e.g., residual DMF) can skew assays. Validate purity via HPLC (>95%) and elemental analysis .
  • Assay conditions : Differences in solvent (DMSO vs. aqueous buffers), cell lines, or incubation times. Standardize protocols using controls like doxorubicin (cytotoxicity) or ciprofloxacin (antibacterial) .
  • Structural analogs : Compare activity of derivatives (e.g., thiazole or triazole substitutions) to isolate pharmacophore contributions .

Basic: What are common derivatization strategies for this compound?

Answer:

  • Hydrazide formation : React with hydrazine hydrate in dioxane to yield acetohydrazide intermediates, which can undergo condensation with aromatic aldehydes for Schiff base derivatives .
  • Thiazole ring incorporation : Treat with ethyl chloroacetoacetate to form thiazole-fused analogs, enhancing π-π stacking in biological targets .
  • Halogenation : Introduce electron-withdrawing groups (e.g., Cl or F) at the furan/thiophene rings via electrophilic substitution to modulate electronic properties .

Advanced: What experimental design approaches optimize synthesis yield and purity?

Answer:

  • Design of Experiments (DoE) : Use factorial designs to test variables like solvent (ethanol vs. acetonitrile), temperature (reflux vs. microwave), and catalyst (piperidine vs. acetic acid). Response surface methodology (RSM) can model optimal conditions .
  • In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and minimize side products (e.g., dimerization).
  • Green chemistry : Substitute ethanol with cyclopentyl methyl ether (CPME) for safer recrystallization .

Advanced: How do substituents on the furan and thiophene rings affect electronic properties and bioactivity?

Answer:

  • Electron-donating groups (e.g., –OCH3_3) : Increase electron density on the heterocycle, enhancing interactions with electrophilic enzyme pockets. For example, methoxy-substituted analogs show improved COX-2 inhibition .
  • Electron-withdrawing groups (e.g., –CF3_3) : Reduce aromatic ring basicity, altering solubility and membrane permeability. Fluorine substituents can enhance metabolic stability via C–F bond inertness .
  • Steric effects : Bulky groups (e.g., –CH2_2Ph) at the 5-position of the pyrazole ring can hinder rotation, locking the molecule in bioactive conformations .

Basic: What computational methods support structure-activity relationship (SAR) studies?

Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps.
  • Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., carbonic anhydrase IX) and validate with crystallographic poses .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify critical binding residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.